N-benzyl-N-(propan-2-yl)propanamide
Description
N-benzyl-N-(propan-2-yl)propanamide is a tertiary amide with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. Its structure consists of a propanamide backbone (CH₃CH₂C(=O)N) substituted with a benzyl (C₆H₅CH₂–) and an isopropyl (CH(CH₃)₂) group on the nitrogen atom. The benzyl group contributes aromaticity and lipophilicity, while the isopropyl moiety adds steric bulk, influencing solubility and reactivity .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-benzyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
HOCOMNPGEXJGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Benzylamine undergoes nucleophilic substitution with isopropyl chloride to form N-isopropylbenzylamine. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon in isopropyl chloride, displacing chloride as a leaving group.
Reagents and Conditions
| Parameter | Description |
|---|---|
| Substrate | Benzylamine (C₆H₅CH₂NH₂) |
| Electrophile | Isopropyl chloride (CH₃)₂CHCl |
| Base | Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) |
| Solvent | Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) |
| Temperature | Room temperature to 50°C |
| Time | 4–12 hours |
Key Considerations
-
Base Selection: K₂CO₃ is preferred for its mild basicity and solubility in polar aprotic solvents.
-
Solvent Choice: DCM or DMF enhances the solubility of reactants and stabilizes intermediates.
-
Purity: Excess isopropyl chloride may lead to over-alkylation, necessitating strict stoichiometric control.
Step 2: Acylation with Propanoyl Chloride
Reaction Mechanism
The tertiary amine (N-isopropylbenzylamine) reacts with propanoyl chloride via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, displacing chloride as a leaving group.
Reagents and Conditions
| Parameter | Description |
|---|---|
| Substrate | N-Isopropylbenzylamine (C₆H₅CH₂N(C(CH₃)₂)) |
| Acylating Agent | Propanoyl chloride (CH₃CH₂COCl) |
| Base | Pyridine or triethylamine |
| Solvent | DCM, THF, or ethyl acetate |
| Temperature | 0–25°C (to minimize side reactions) |
| Time | 1–3 hours |
Key Considerations
-
Base Role: Pyridine neutralizes HCl, driving the reaction to completion and preventing amine protonation.
-
Solvent Selection: DCM is optimal for low-polarity reactants, while ethyl acetate is favored for scale-up.
Alternative Methods
Coupling Reagent Approach
For challenging amide formations, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate propanoic acid for reaction with N-isopropylbenzylamine.
Advantages:
-
High efficiency for sterically hindered amines.
-
Mild conditions suitable for temperature-sensitive substrates.
Limitations:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields. For example:
-
Alkylation: Benzylamine + isopropyl chloride in DMF under microwave heating (80°C, 30 min).
-
Acylation: Propanoyl chloride + N-isopropylbenzylamine in pyridine (60°C, 15 min).
Benefits:
-
Reduced reaction time (up to 90% faster).
-
Enhanced selectivity due to rapid heating.
Purification and Characterization
Purification Steps
-
Extraction: Organic layer washed with aqueous NaHCO₃ (pH 8–9) to remove unreacted acid.
-
Drying: Over anhydrous Na₂SO₄ or MgSO₄.
-
Crystallization: Ethyl acetate/hexane or DCM/pentane.
Analytical Data
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 0.9–1.1 (d, 6H, CH(CH₃)₂), 2.1–2.3 (q, 2H, CH₂CO), 3.5–3.7 (s, 2H, CH₂N) |
| ¹³C NMR | δ 14–16 (CH₃), 24–26 (CH₂), 42–44 (N–CH₂), 166–168 (C=O) |
| MS | m/z 219 [M+H]⁺ (C₁₃H₁₉NO) |
Challenges and Optimization
Steric Hindrance
The bulky isopropyl group may impede acylation. Solutions include:
-
Polar Solvents: DMF or DMSO to solubilize the amine.
-
Extended Reaction Time: Up to 24 hours at 25°C.
Byproduct Formation
Excess propanoyl chloride can lead to over-acylation. Mitigation strategies:
-
Equimolar Reagents: Use 1:1 ratio of amine to acyl chloride.
-
In Situ Quenching: Add aqueous NaHCO₃ post-reaction to neutralize excess reagent.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 70–85% | >95% | High | Moderate |
| Coupling Reagent | 60–75% | >90% | Moderate | High |
| Microwave | 80–90% | >98% | Low | Moderate |
Optimal Choice: Acyl chloride method for its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-isopropylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert N-Benzyl-N-isopropylpropanamide into primary amines.
Substitution: N-Benzyl-N-isopropylpropanamide can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and ammonia (NH₃) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, carboxylic acids, and primary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-N-isopropylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: N-Benzyl-N-isopropylpropanamide is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
In contrast, N,N-bis(propan-2-yl)propanamide lacks aromaticity, making it less suitable for applications requiring π-π interactions .
Steric Effects :
- The isopropyl group introduces steric hindrance, which may slow metabolic degradation compared to smaller substituents like methyl . Evidence from metabolic studies on similar compounds (e.g., O-dealkylation of 2,2-dimethyl-N-(propan-2-yl)propanamide) suggests that bulky groups enhance stability against Phase I transformations .
Synthetic Accessibility :
- Propanamide derivatives with allyl or bromine substituents (e.g., 2-bromo-2-methyl-N-benzyl-N-allylpropanamide) are often synthesized via nucleophilic substitution or palladium-catalyzed reactions, as seen in fluorination studies of related structures .
Crystallographic Behavior :
Metabolic Stability
Studies on compounds like 2,2-dimethyl-N-(propan-2-yl)propanamide indicate that bulky substituents on the amide nitrogen resist metabolic degradation pathways such as O-dealkylation. This suggests that this compound may exhibit prolonged bioavailability compared to less hindered analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-(propan-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation via coupling reagents or nucleophilic substitution. Key parameters include:
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) to activate intermediates .
- Temperature : Controlled heating (e.g., 80°C) to accelerate reaction kinetics while avoiding decomposition .
- Purification : Silica gel column chromatography with solvent gradients (e.g., n-pentane/ethyl acetate) to isolate the product .
- Yield optimization requires iterative adjustment of stoichiometry and solvent polarity .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing N-benzyl-N-(propan-2-yl)propanamide?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, distinct peaks for benzyl protons (~7.3 ppm) and isopropyl groups (~1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of N-benzyl-N-(propan-2-yl)propanamide and its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses to target proteins (e.g., enzymes or receptors). Adjust force field parameters to account for flexible benzyl/isopropyl groups .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over nanoseconds. Analyze hydrogen bonding and hydrophobic interactions with trajectory data .
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and electronic properties .
Q. How should researchers address contradictions in reported biological activity data for N-benzyl-N-(propan-2-yl)propanamide derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to quantify potency discrepancies across studies .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to identify false positives/negatives .
Q. What strategies are effective for structure-activity relationship (SAR) studies of N-benzyl-N-(propan-2-yl)propanamide analogs?
- Methodological Answer :
- Substituent Variation : Systematically modify the benzyl (e.g., electron-withdrawing groups) and isopropyl moieties to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the propanamide backbone with sulfonamides or ureas to probe binding affinity changes .
- 3D-QSAR Models : CoMFA or CoMSIA correlates molecular fields with activity data from analog libraries .
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
- Methodological Answer :
- SHELXL Refinement : Use twin refinement for overlapping diffraction spots and anisotropic displacement parameters (ADPs) for heavy atoms .
- Validation Tools : Check R-factors, Fo-Fc maps, and PLATON/CHECKCIF to identify model errors .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution and reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
